molecular formula C16H17N3O2S B2880266 N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide CAS No. 1103518-15-5

N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide

Cat. No.: B2880266
CAS No.: 1103518-15-5
M. Wt: 315.39
InChI Key: ACRGUHBEJIFFCX-UHFFFAOYSA-N
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Description

N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. Its intricate structure makes it a promising candidate for various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide involves the construction of both indole and thiophene moieties. Indole derivatives can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Thiophene derivatives can be synthesized using methods like the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in materials science for the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene moiety and are used in similar applications.

Uniqueness

N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide is unique due to its combined indole and thiophene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-N-methyl-1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-17-15(20)14-9-11-5-2-3-7-13(11)19(14)16(21)18-10-12-6-4-8-22-12/h2-8,14H,9-10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRGUHBEJIFFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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